
Ethyl Cyanoacetate-2,3-13C2
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Overview
Description
Ethyl Cyanoacetate-2,3-13C2 is a labeled compound where the carbon atoms at positions 2 and 3 are isotopically enriched with carbon-13. This compound is a derivative of ethyl cyanoacetate, which is an organic compound containing a carboxylate ester and a nitrile group. It is a colorless liquid with a pleasant odor and is widely used as a starting material in various chemical syntheses due to its versatile functional groups and reactivity .
Preparation Methods
Ethyl Cyanoacetate-2,3-13C2 can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid like concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Chemical Reactions Analysis
Ethyl Cyanoacetate-2,3-13C2 undergoes various chemical reactions due to its reactive centers:
Condensation Reactions: It can participate in Knoevenagel condensation and Michael addition reactions due to its acidic methylene group flanked by nitrile and carbonyl groups.
Substitution Reactions: The nitrile group can undergo nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium ethoxide, and catalysts like cobalt(II) acetate tetrahydrate . Major products formed from these reactions include diethyl malonate and various heterocyclic compounds .
Scientific Research Applications
Ethyl Cyanoacetate-2,3-13C2 is used in various scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl Cyanoacetate-2,3-13C2 involves its reactive centers. The nitrile and ester groups, along with the acidic methylene site, allow it to participate in various chemical reactions. These reactions often involve nucleophilic attack on the carbonyl or nitrile carbon, leading to the formation of new bonds and functional groups . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Ethyl Cyanoacetate-2,3-13C2 can be compared with other similar compounds such as:
Ethyl Cyanoacetate: The non-labeled version of the compound, which has similar reactivity but lacks the isotopic labeling.
Diethyl Malonate: Another ester with similar reactivity in condensation reactions but lacks the nitrile group.
Methyl Cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester group instead of an ethyl group.
The uniqueness of this compound lies in its isotopic labeling, which makes it valuable for tracing studies in various scientific fields .
Q & A
Q. Basic: What analytical methods are recommended for characterizing Ethyl Cyanoacetate-2,3-13C2 and verifying isotopic enrichment?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural confirmation and isotopic purity assessment. For 13C-labeled compounds , high-resolution 13C NMR should be performed to confirm the position and enrichment of isotopic labels, as described in studies using ethyl acetoacetate-1,3-13C2 . MS (e.g., ESI-MS) provides complementary data on molecular ion peaks and isotopic distribution. Purity should be validated via HPLC with certified reference standards (e.g., ≥98% purity criteria per Cayman Chemical protocols) .
Q. Basic: How should researchers select and validate analytical reference standards for this compound?
Answer:
Standards must be traceable to authoritative sources (e.g., NIST, USP) and accompanied by batch-specific certificates of analysis (CoA). Key parameters include:
- Purity : ≥98% (confirmed via HPLC/GC) .
- Isotopic enrichment : ≥99% 13C (validated by NMR/MS) .
- Storage : Maintain at -20°C to prevent degradation, as recommended for similar esters . Cross-validate standards using spike-recovery experiments in target matrices (e.g., biological fluids) to ensure accuracy .
Q. Advanced: How can isotopic scrambling be minimized during multi-step synthesis involving this compound?
Answer:
Isotopic integrity depends on reaction conditions. For example, in Hantzsch reactions, avoid prolonged heating or acidic/basic environments that may induce label migration. Use mild catalysts (e.g., organocatalysts) and monitor intermediates via 13C NMR after each step . Purification techniques like column chromatography or recrystallization should be optimized to remove non-labeled byproducts. A case study using ethyl acetoacetate-1,3-13C2 achieved >99.4% isotopic enrichment through controlled reaction times (≤2 hours) and inert atmospheres .
Q. Advanced: What experimental design considerations are critical for metabolic tracing studies using this compound?
Answer:
- Tracer administration : Use hyperpolarized 13C-MRI techniques to enhance signal detection in real-time metabolic pathways (e.g., liver cancer studies) .
- Data acquisition : Employ dynamic 13C NMR with time-resolved sampling to track label incorporation into metabolites like acetyl-CoA.
- Controls : Include unlabeled controls and validate results with parallel MS-based flux analysis .
Q. Advanced: How can researchers resolve contradictions in metabolic flux data derived from this compound tracing experiments?
Answer:
Discrepancies may arise from compartmentalized metabolism (e.g., mitochondrial vs. cytosolic pools) or isotopic dilution. Address this by:
- Comparative modeling : Use computational tools (e.g., INCA or OpenFlux) to simulate and compare flux distributions .
- Multi-tracer validation : Combine 13C-labeled ethyl cyanoacetate with 2H- or 15N-tracers to cross-verify pathway engagement .
- Tissue-specific analysis : Isolate subcellular fractions (e.g., mitochondria) to localize label incorporation .
Q. Basic: What are the best practices for handling and storing this compound to ensure stability?
Answer:
- Storage : Keep at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Handling : Use anhydrous solvents and inert atmospheres (N2/Ar) during synthesis to avoid moisture-induced degradation .
- Safety : Wear nitrile gloves and lab coats, as recommended for cyanoacetate derivatives .
Q. Advanced: How can this compound be used as an internal standard in quantitative LC-MS assays?
Answer:
- Method validation : Perform matrix-matched calibration using isotopically labeled internal standards (ILS) to correct for ion suppression/enhancement.
- Sample preparation : Spike ILS prior to extraction to account for recovery variability .
- Data analysis : Use isotopic peak area ratios (labeled vs. unlabeled) for quantification, ensuring a linear dynamic range of 1–1000 ng/mL with R2 > 0.99 .
Properties
Molecular Formula |
C5H7NO2 |
---|---|
Molecular Weight |
115.10 g/mol |
IUPAC Name |
ethyl 2-(azanylidyne(113C)methyl)acetate |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,4+1 |
InChI Key |
ZIUSEGSNTOUIPT-CQDYUVAPSA-N |
Isomeric SMILES |
CCOC(=O)[13CH2][13C]#N |
Canonical SMILES |
CCOC(=O)CC#N |
Origin of Product |
United States |
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